Ubisindine

概要

説明

UBISINDINEは、抗不整脈作用で知られる化学化合物です。 それは、抗炎症作用、向知性作用、不安解消作用、鎮静作用など、さまざまな生物学的活性で知られているイソインドロン誘導体のクラスに属しています .

合成方法

This compoundの合成には、いくつかの段階が含まれます。一般的な方法の1つは、オキソイソインドリウムヘキサクロロアンチモネートをさまざまなニトリルと反応させて、2-アゾニアアレン塩を生成することです。 これらの塩は加熱すると環化し、テトラ環式化合物を生成します . 別の方法には、オキソイソインドロキナゾリニウムヘキサクロロアンチモネートをp-トルイジンと反応させ、その後、炭酸ナトリウムで中和して、対応する遊離塩基を生成することが含まれます

準備方法

The synthesis of ubisindine involves several steps. One common method includes the reaction of oxoisoindolium hexachloroantimonate with different nitriles to form 2-azoniaallene salts. These salts undergo cyclization upon heating, resulting in tetracyclic compounds . Another method involves the reaction of oxoisoindoloquinazolinium hexachloroantimonate with p-toluidine, followed by neutralization with sodium carbonate to yield the corresponding free base

化学反応の分析

UBISINDINEは、次のようなさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて、さまざまな酸化生成物を生成します。

置換: this compoundは、特定の官能基が他の官能基に置き換えられる置換反応に関与することができます。これらの反応の一般的な試薬には、ハロゲンや他の求核剤が含まれます。

環化: 合成方法で述べたように、this compoundは環化反応を起こして、テトラ環式化合物を生成することができます.

科学研究への応用

This compoundは、いくつかの科学研究への応用があります。

化学: this compoundは、さまざまなヘテロ環式化合物を生成するための有機合成における構成要素として使用されます。

生物学: それは、さまざまな細菌株に対する抗菌活性について研究されてきました.

医学: This compoundは、主に抗不整脈作用で知られており、特定の心臓病の治療のための潜在的な候補となっています.

科学的研究の応用

Ubisindine has several scientific research applications:

Chemistry: this compound is used as a building block in organic synthesis to create various heterocyclic compounds.

Biology: It has been studied for its antimicrobial activity against different bacterial strains.

作用機序

UBISINDINEの作用機序には、体内の特定の分子標的との相互作用が含まれます。抗不整脈薬として、this compoundは心臓細胞のイオンチャネルに影響を与え、心臓のリズムを安定させる可能性があります。 その作用に関与する正確な分子経路と標的は、完全には解明されていません .

類似の化合物との比較

This compoundは、その特定の抗不整脈作用のために、イソインドロン誘導体のなかでユニークです。類似の化合物には、次のものがあります。

インドプロフェン: 抗炎症作用で知られています。

パジナクロンとパゴクロン: これらの化合物は、不安解消作用と鎮静作用があります。

クロルタリドン: 利尿薬および降圧薬.

これらの化合物はそれぞれ異なる生物学的活性を持っており、薬化学におけるイソインドロン誘導体の汎用性を示しています。

類似化合物との比較

Ubisindine is unique among isoindolone derivatives due to its specific antiarrhythmic properties. Similar compounds include:

Indoprofen: Known for its anti-inflammatory properties.

Pazinaclone and Pagoclone: These compounds have anxiolytic and sedative effects.

Each of these compounds has distinct biological activities, highlighting the versatility of isoindolone derivatives in medicinal chemistry.

生物活性

Ubisindine, also known as UBIAD1, is a non-mitochondrial prenyltransferase involved in the biosynthesis of coenzyme Q10 (CoQ10), an essential antioxidant that plays a critical role in cellular energy production and protection against oxidative stress. This article explores the biological activity of this compound, focusing on its antioxidant properties, implications in cardiovascular health, and potential therapeutic applications.

Overview of this compound

This compound is encoded by the UBIAD1 gene, which is primarily expressed in endothelial and endocardial cells. It is localized within the Golgi apparatus and is essential for synthesizing CoQ10 from 4-hydroxybenzoic acid and isoprenoid units. The enzyme's activity is crucial for maintaining cellular redox balance and protecting cells from oxidative damage, particularly in cardiovascular tissues.

This compound contributes to the non-mitochondrial pool of CoQ10, which is vital for modulating endothelial nitric oxide synthase (eNOS) activity. This modulation is significant as eNOS produces nitric oxide (NO), a molecule that facilitates vasodilation and maintains vascular homeostasis. The loss of this compound leads to decreased CoQ10 levels, resulting in increased reactive oxygen species (ROS) and subsequent oxidative stress, which can cause cardiovascular dysfunction.

Key Research Findings

- Oxidative Stress Protection : Studies have shown that this compound plays a protective role against oxidative stress in zebrafish models. Mutations in the ubiad1 gene resulted in cardiovascular defects due to elevated ROS levels, indicating its importance in maintaining cardiovascular health .

- Cardiovascular Implications : Research indicates that this compound's regulation of eNOS activity is crucial for preventing NOS-dependent oxidative damage in vascular tissues. Inhibition of eNOS exacerbates oxidative damage in ubiad1 deficient models, highlighting the enzyme's protective role .

- Therapeutic Potential : Given its antioxidant properties, this compound has been proposed as a target for therapeutic strategies aimed at mitigating the side effects of statins, which are known to deplete CoQ10 levels .

Data Table: Biological Activity of this compound

| Study | Findings | Model | Implications |

|---|---|---|---|

| Nakagawa et al., 2010 | Identified this compound as a key player in CoQ10 biosynthesis | Zebrafish | Essential for cardiovascular development |

| Ubiad1 Morphants Study | Increased ROS and cardiovascular defects observed | Zebrafish | Indicates role in oxidative stress protection |

| eNOS Inhibition Study | Reduced NO signaling linked to this compound loss | Vascular cells | Suggests therapeutic target for cardiovascular diseases |

Case Studies

Case Study 1: Cardiovascular Health

A study conducted on zebrafish mutants lacking ubiad1 demonstrated severe cardiovascular defects attributed to oxidative damage. The research employed morpholino oligonucleotides to knock down ubiad1, resulting in phenotypes similar to those seen in human cardiovascular diseases characterized by oxidative stress .

Case Study 2: Statin Side Effects

In clinical settings, patients on statin therapy often experience muscle pain due to decreased CoQ10 levels. Research suggests that supplementation with this compound could alleviate these symptoms by restoring CoQ10 levels and enhancing antioxidant defenses .

特性

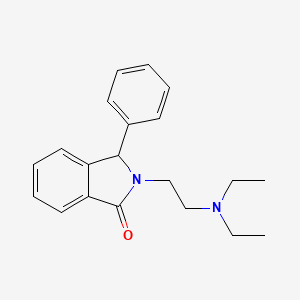

IUPAC Name |

2-[2-(diethylamino)ethyl]-3-phenyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-3-21(4-2)14-15-22-19(16-10-6-5-7-11-16)17-12-8-9-13-18(17)20(22)23/h5-13,19H,3-4,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYIBRGXWAWBAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865267 | |

| Record name | 2-[2-(Diethylamino)ethyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26070-78-0 | |

| Record name | Ubisindine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026070780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-(Diethylamino)ethyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UBISINDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV251T245M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。